molecular formula C13H10O3 B1584288 2,4'-Dihydroxybenzophenone CAS No. 606-12-2

2,4'-Dihydroxybenzophenone

Cat. No. B1584288
CAS RN: 606-12-2
M. Wt: 214.22 g/mol
InChI Key: HUYKZYIAFUBPAQ-UHFFFAOYSA-N
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Description

2,4’-Dihydroxybenzophenone (DHBP) is an organic compound with the chemical formula 2,4-(OH)₂-C₆H₃COC₆H₅ . It is widely used in the benzophenone group of UV absorbers . It is also used as a precursor to, or a degradation product of, diverse commercial materials .


Synthesis Analysis

DHBP can be synthesized by reacting resorcinol with a benzotrihalide . Another method involves the solvent-free reaction of benzoyl chloride . The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular structure of DHBP consists of two hydroxyl groups attached to a benzene ring, which is further connected to a carbonyl group and another benzene ring . The strength of intramolecular hydrogen bonds in DHBP is affected by the type and position of substituents .


Chemical Reactions Analysis

The UV absorption ability of DHBP is dependent on the substituents. The strength of intramolecular hydrogen bonds is the main factor affecting this type of UV absorber . The addition of different substituents leads to various changes in the strength of the hydrogen bonding in 2,4-dihydroxybenzophenone .


Physical And Chemical Properties Analysis

DHBP is an off-white solid . It has a molecular weight of 214.22 g/mol . The maximum absorption wavelength (λ max) of DHBP is dependent on the substituents at the benzylidene ring .

Scientific Research Applications

UV Absorber in Azo Dyes

2,4'-Dihydroxybenzophenone is known as a commercially significant ultraviolet (UV) absorber. Its incorporation into azo dyes enhances their light fastness properties, particularly under UV exposure. This application is crucial in the textile industry for producing dyes with improved resistance to fading when exposed to sunlight (Rajagopal & Seshadri, 1988).

Stabilizer in Polymer Blends

In polymers, 2,4'-Dihydroxybenzophenone can be converted into various forms, such as monomeric and polymeric UV absorbers. These forms are effective in stabilizing acrylonitrile butadiene styrene (ABS) polyblends against UV-induced degradation, as evidenced by their capacity to maintain structural integrity and resist UV damage (Oo & Tahan, 1977).

Photostabilization of Paper

2,4'-Dihydroxybenzophenone is also an efficient UV screen for paper made from high-yield pulps, preventing color reversion. Modifications to enhance its compatibility with cellulose and lignin, such as the addition of cationic groups, have been successful in increasing its efficiency in this application (Castellan, Noutary, & Davidson, 1994).

Analytical Applications

In analytical chemistry, 2,4'-Dihydroxybenzophenone is used for studying solubilities in various solvents. This application is important for determining the partition coefficients and predicting a range of biological and environmental properties (Abraham et al., 2015).

Molecular Structure Studies

The crystal and molecular structure of 2,4'-Dihydroxybenzophenone has been studied to understand its physical properties and intra- and intermolecular interactions. Such studies are essential for designing materials with desired physical and chemical properties (Liebich, 1979).

Environmental Impact Assessment

Environmental studies have shown that 2,4'-Dihydroxybenzophenone, used in commercial products like sunscreens, can transform during water chlorination processes. These transformations result in by-products that may pose ecological and health risks, highlighting the need for assessing the environmental impact of commonly used chemicals (Sun et al., 2019).

Safety And Hazards

DHBP is considered hazardous. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The effect of substituents on the properties of 2,4-dihydroxy dibenzophenone is a research hotspot . Future research could focus on the effect of different substituents on the UV absorption ability and the strength of intramolecular hydrogen bonds in DHBP .

properties

IUPAC Name

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKZYIAFUBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277556
Record name 2,4'-Dihydroxybenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dihydroxybenzophenone

CAS RN

606-12-2
Record name 2,4′-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4′-Dihydroxybenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
BW Liebich - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 2,4-dihydroxybenzophenone (HHB) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 …
Number of citations: 22 scripts.iucr.org
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
YY He, BX Zhang, FL Jia - World Journal of Gastroenterology: WJG, 2011 - ncbi.nlm.nih.gov
AIM: To examine the effects of 2, 4-dihydroxybenzophenone (BP-1), a benzophenone derivative used as an ultraviolet light absorbent, on acetaminophen (APAP)-induced …
Number of citations: 17 www.ncbi.nlm.nih.gov
Z Fang, X Zhang, F Wu, B Huang, C Au, B Yi - Molecules, 2023 - mdpi.com
2,4-Dihydroxybenzophenone is the most widely used molecule in the benzophenone group of UV absorbers. It is known that the UV absorption ability is dependent on the substituents. …
Number of citations: 2 www.mdpi.com
S Li, Y Shen, M Xiao, D Liu, L Fa, K Wu - Journal of Industrial and …, 2014 - Elsevier
Zn/Al-layered double hydroxides (LDHs) containing the organic anion of 2,4-dihydroxybenzophenone-5-sulfonate (DHBS) have been synthesized by co-precipitation method. Surface, …
Number of citations: 50 www.sciencedirect.com
RG Baughman, KL Martin, RK Singh… - … Section C: Crystal …, 2004 - scripts.iucr.org
In 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone N,N-dimethylformamide solvate {or 4-[(2,4-dinitrophenyl)hydrazonomethyl]benzene-1,3-diol N,N-dimethylformamide solvate}…
Number of citations: 22 scripts.iucr.org
MLL Rose, T Suthan, S Goma… - Journal of Materials …, 2023 - Springer
The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique. Single crystal X-ray diffraction (XRD) and powder XRD studies …
Number of citations: 1 link.springer.com
MH Abraham, WE Acree Jr, M Brumfield… - Journal of Chemical & …, 2015 - ACS Publications
Solubilities of 2,4-dihydroxybenzophenone have been measured at 298 K in 19 organic solvents. Combination with a known value of the solubility in water enables corresponding …
Number of citations: 24 pubs.acs.org
H Seliger, E Happ, A Cascaval, L Birsa… - European polymer …, 1999 - Elsevier
Two new polymerizable stabilizers, 4-benzoyl-2-(α-piperidino-2-chlorobenzyl)-3-hydroxyphenyl acrylate (BPBHA) and corresponding methacrylate (BPBHMA), were synthesized and …
Number of citations: 30 www.sciencedirect.com
BC Dixit, H Patel, DJ Desai - Journal of the Serbian Chemical …, 2007 - doiserbia.nb.rs
Novel mordent and disperse azo dyes were prepared by the coupling of various diazo solutions of aromatic amines with 2,4-dihydroxybenzophenone. The resultant dyes were …
Number of citations: 60 doiserbia.nb.rs

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